molecular formula C20H23N3O5 B2663394 N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide CAS No. 1788677-38-2

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide

Cat. No.: B2663394
CAS No.: 1788677-38-2
M. Wt: 385.42
InChI Key: WVVGDSMMJCGWJG-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-methoxyethyl]-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a complex organic compound that has garnered attention in various fields of scientific research

Scientific Research Applications

N-[2-(furan-2-yl)-2-methoxyethyl]-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Furan derivatives have been found to exhibit a variety of pharmacological properties, including anti-inflammatory, anti-psychotic, antibiotic, and antineoplastic activities .

Future Directions

Furan derivatives have occupied a unique place in the field of medicinal chemistry and have broadened scope in remedying various dispositions in clinical medicines . Therefore, the study and development of such compounds, including “N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide”, could be a promising area of research in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the furan derivative. One common method involves the Suzuki–Miyaura cross-coupling reaction, where 2-bromo-5-nitro furan reacts with hydroxy phenyl boronic acids under microwave irradiation in the presence of a palladium catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-methoxyethyl]-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in the furan derivative can be reduced to an amine.

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group can produce amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-methoxyethyl]-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-27-17(16-8-5-11-28-16)13-21-19(25)20(26)22-14-6-4-7-15(12-14)23-10-3-2-9-18(23)24/h4-8,11-12,17H,2-3,9-10,13H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVGDSMMJCGWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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